Divinyl adipate

Catalog No.
S601029
CAS No.
4074-90-2
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divinyl adipate

CAS Number

4074-90-2

Product Name

Divinyl adipate

IUPAC Name

bis(ethenyl) hexanedioate

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2

InChI Key

JZQAAQZDDMEFGZ-UHFFFAOYSA-N

SMILES

C=COC(=O)CCCCC(=O)OC=C

Synonyms

divinyl adipate, divinyladipate

Canonical SMILES

C=COC(=O)CCCCC(=O)OC=C

The exact mass of the compound Divinyl adipate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Divinyl adipate (DVA) is a highly reactive, bifunctional vinyl ester of adipic acid, widely utilized as a premium acyl donor in enzymatic polymerizations and as a hydrolytically labile crosslinking agent. In procurement and material selection, DVA is prized for its ability to undergo irreversible transesterification under mild, lipase-catalyzed conditions, yielding well-defined aliphatic polyesters without the need for toxic metal catalysts or extreme temperatures [1]. Its six-carbon spacer provides an optimal balance of flexibility and hydrophilicity, making it a critical building block for biodegradable hydrogels, functionalized drug delivery carriers, and advanced macromers [2].

Substituting divinyl adipate with conventional dialkyl esters, such as dimethyl adipate (DMA), fundamentally alters processability and scale-up economics. While DMA is a cheaper in-class substitute, its transesterification is reversible and generates methanol, requiring complex continuous removal systems (e.g., Soxhlet extractors with molecular sieves) to drive the reaction forward, often still resulting in lower molecular weights [1]. Conversely, the vinyl leaving groups of DVA tautomerize immediately into acetaldehyde, rendering the reaction strictly irreversible and enabling rapid, high-yield polymerizations in simple one-pot setups [1]. Furthermore, substituting DVA with standard crosslinkers like ethylene glycol dimethacrylate (EGDMA) in hydrogel formulation eliminates the hydrolytic degradability required for resorbable biomedical applications [2].

Reaction Irreversibility and Molecular Weight Yield in Enzymatic Synthesis

In lipase-catalyzed syntheses of functional polyesters (e.g., poly(glycerol adipate)), the choice of acyl donor dictates the reaction equilibrium and final polymer chain length. Divinyl adipate acts as an irreversible monomer because its leaving group, vinyl alcohol, rapidly tautomerizes to volatile acetaldehyde. Head-to-head comparisons show that DVA achieves high molecular weights (Mn > 7,500 Da, and up to 21,000 Da with linear diols) in simple one-pot systems. In contrast, dimethyl adipate (DMA) generates methanol, keeping the reaction in equilibrium; even with complex Soxhlet extraction to remove methanol, DMA yields significantly lower molecular weights (Mn < 5,000 Da) and requires longer reaction times [1].

Evidence DimensionPolymerization driving force and achievable molecular weight (Mn)
Target Compound DataDVA yields Mn > 7,500 Da (up to 21,000 Da) via irreversible tautomerization to acetaldehyde.
Comparator Or BaselineDimethyl adipate (DMA) yields Mn < 5,000 Da via reversible reaction requiring continuous methanol extraction.
Quantified Difference>50% increase in molecular weight without the need for vacuum or molecular sieve byproduct removal.
ConditionsLipase-catalyzed (e.g., CAL-B) polycondensation at 40-50°C.

Procuring DVA eliminates the need for expensive and complex byproduct removal equipment during scale-up, drastically reducing batch times and improving batch-to-batch reproducibility.

Hydrolytic Degradability in Crosslinked Polymer Networks

When formulating porous scaffolds or hydrogels, the crosslinker determines the network's degradation profile. Divinyl adipate incorporates hydrolytically labile aliphatic ester bonds into the polymer backbone. Studies on PolyHIPE (polymerized high internal phase emulsion) materials demonstrate that DVA-crosslinked networks undergo gradual, controlled degradation in aqueous environments at 37°C, enabling the sustained release of entrapped compounds. Standard crosslinkers like ethylene glycol dimethacrylate (EGDMA) or divinylbenzene form stable carbon-carbon backbones that resist hydrolysis entirely, making them unsuitable for resorbable applications [1].

Evidence DimensionNetwork degradation in physiological conditions
Target Compound DataDVA crosslinks hydrolyze gradually at 37°C, enabling multi-step sustained release and complete scaffold resorption.
Comparator Or BaselineEGDMA crosslinks remain structurally intact with ~0% hydrolytic degradation under identical physiological conditions.
Quantified DifferenceTransition from a permanent, non-degradable network (EGDMA) to a fully resorbable, hydrolytically active network (DVA).
ConditionsAqueous environment at 37°C (physiological conditions).

DVA is the mandatory choice for buyers formulating temporary tissue scaffolds, resorbable implants, or controlled-release matrices where the material must safely degrade in vivo.

Backbone Hydrophilicity and Phase Behavior

The aliphatic chain length of the divinyl ester directly influences the thermal and hydrophilic properties of the resulting polymer. Divinyl adipate provides a 6-carbon spacer, which produces relatively hydrophilic, amorphous polyesters (e.g., poly(glycerol adipate)) that are highly suitable for water-compatible drug delivery systems. When compared to divinyl sebacate (a 10-carbon spacer analog), DVA-derived polymers exhibit lower crystallinity and higher water compatibility. Divinyl sebacate tends to produce more hydrophobic, semi-crystalline polymers that can limit solubility and alter the self-assembly behavior of amphiphilic nanoparticles in aqueous media [1].

Evidence DimensionPolymer crystallinity and aqueous compatibility
Target Compound DataDVA (C6 spacer) yields amorphous, highly hydrophilic polyester backbones.
Comparator Or BaselineDivinyl sebacate (C10 spacer) yields semi-crystalline, more hydrophobic polyester backbones.
Quantified DifferenceReduction of 4 methylene units per repeat unit, significantly lowering the glass transition/melting temperature and increasing aqueous solubility.
ConditionsEnzymatic polycondensation with polyols (e.g., glycerol or sorbitol).

Selecting DVA over longer-chain analogs ensures the resulting polymer remains sufficiently hydrophilic and amorphous to function effectively as a micellar drug delivery carrier in aqueous environments.

Green Synthesis of Functionalized Drug Delivery Polymers

Because DVA undergoes irreversible transesterification without generating inhibitory byproducts, it is the premier monomer for the enzymatic synthesis of poly(glycerol adipate) (PGA) and poly(sorbitol adipate). This allows industrial chemists to synthesize functional, pendant-hydroxyl-bearing polyesters in a single step using CAL-B lipase, entirely avoiding the toxic catalysts and complex protection/deprotection steps required by conventional polycondensation [1].

Formulation of Resorbable Tissue Engineering Scaffolds

Leveraging its hydrolytically labile ester linkages, DVA is utilized as a degradable crosslinking agent in the fabrication of PolyHIPEs (polymerized high internal phase emulsions) and hydrogels. Unlike EGDMA-crosslinked materials, DVA-based scaffolds degrade predictably under physiological conditions, making them ideal for temporary cell-growth matrices and resorbable implants [2].

Synthesis of Amphiphilic Block Copolyesters

DVA is highly effective as a linking agent or comonomer in the preparation of thermoplastic block copolyesters. Its 6-carbon spacer provides the necessary amorphous, flexible segments when reacted with macrodiols (such as PHB-diol), enabling the precise tuning of thermal properties (Tg and Tm) for advanced biodegradable plastics and packaging materials [3].

XLogP3

1.6

UNII

D145740345

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 116 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4074-90-2

Wikipedia

Divinyl adipate

Dates

Last modified: 08-15-2023

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